molecular formula C18H29NO3S B5521390 1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol

1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol

Cat. No.: B5521390
M. Wt: 339.5 g/mol
InChI Key: JTSCFCVYZWVRGP-UHFFFAOYSA-N
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Description

1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C18H29NO3S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.18681496 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry in Nucleophilic Additions

The research by S. Martin and J. W. Corbett (1992) delves into the stereochemical outcomes of nucleophilic additions involving 2-trialkylsiloxyfurans to cyclic N-acyliminium ions, which is relevant for understanding the chemical behavior of furan-containing compounds like the one . They found that the threo diastereoisomers predominated in the mixtures, suggesting a selective stereochemical pathway in such reactions (Martin & Corbett, 1992).

Synthesis of 3-Methylthio-Substituted Furans

Guodong Yin et al. (2008) developed a new approach for synthesizing 3-methylthio-substituted furans and related derivatives. Their method involved the cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, demonstrating a potential pathway for modifying furan compounds which could be related to the modifications and applications of the compound (Yin et al., 2008).

Anionic Polymeric Ionic Liquids

A. Shaplov et al. (2011) synthesized novel ionic monomers with highly delocalized anions, demonstrating applications in creating new anionic "polymeric ionic liquids" (PILs) with significantly increased ionic conductivities. This research indicates the potential of furan and pyrrolidine derivatives in creating high-performance materials (Shaplov et al., 2011).

Biological Activity of Furanone Derivatives

M. S. Khan and A. Husain (2002) explored the synthesis and reactions of 3-arylidene-5-(biphenyl-4-yl)-2(3H)-furanones, investigating their anti-inflammatory and anti-microbial activities. This research suggests the broader pharmaceutical and biological research potential of furan derivatives (Khan & Husain, 2002).

Properties

IUPAC Name

[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-6-7-8-23-10-14-9-15(22-13(14)2)16(20)19-11-17(3,4)18(5,21)12-19/h9,21H,6-8,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSCFCVYZWVRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=C(OC(=C1)C(=O)N2CC(C(C2)(C)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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